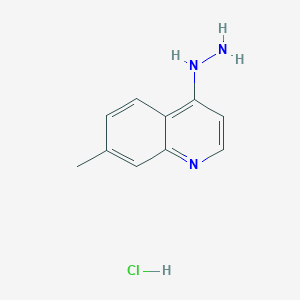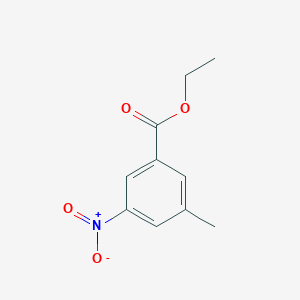
4,7-Dichloro-3-methylquinoline
Vue d'ensemble
Description
4,7-Dichloro-3-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and a methyl group at the 3rd position on the quinoline ring. This compound is of significant interest due to its applications in the synthesis of various pharmaceuticals, particularly antimalarial drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3-methylquinoline typically involves the Gould-Jacobs reaction, which is a well-known method for constructing quinoline derivatives. The process starts with the condensation of 3-chloroaniline with diethyl oxalate to form an intermediate imine. This intermediate undergoes cyclization upon heating in mineral oil, followed by hydrolysis and decarboxylation to yield 4,7-dichloroquinoline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dichloro-3-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms at the 4th and 7th positions are highly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The methyl group at the 3rd position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, phosphoryl chloride, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or mineral oil .
Major Products Formed
Major products formed from these reactions include derivatives with different functional groups at the 4th and 7th positions, which are useful intermediates in the synthesis of pharmaceuticals like chloroquine and hydroxychloroquine .
Applications De Recherche Scientifique
4,7-Dichloro-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and cellular processes.
Medicine: It is a key intermediate in the synthesis of antimalarial drugs, which are crucial in the treatment of malaria.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-3-methylquinoline in biological systems involves its interaction with nucleophilic sites on enzymes and other proteins. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby disrupting essential biochemical pathways. This mechanism is particularly relevant in its role as an intermediate in the synthesis of antimalarial drugs, which target the malaria parasite’s metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4,7-Dichloroquinoline: Lacks the methyl group at the 3rd position.
4,7-Dichloro-8-methylquinoline: Has a methyl group at the 8th position instead of the 3rd.
Chloroquine: A well-known antimalarial drug derived from 4,7-dichloroquinoline
Uniqueness
4,7-Dichloro-3-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Propriétés
IUPAC Name |
4,7-dichloro-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-13-9-4-7(11)2-3-8(9)10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPXLFXMLLVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288553 | |
| Record name | 4,7-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-28-2 | |
| Record name | NSC56577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dichloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)



![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)

![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)


![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)


